10-O-Caffeoyl-6-epiferetoside

Description

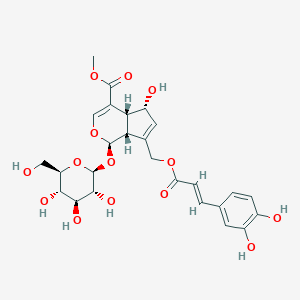

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,4aR,5R,7aR)-7-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxymethyl]-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30O14/c1-36-24(35)13-10-38-25(40-26-23(34)22(33)21(32)17(8-27)39-26)19-12(7-16(30)20(13)19)9-37-18(31)5-3-11-2-4-14(28)15(29)6-11/h2-7,10,16-17,19-23,25-30,32-34H,8-9H2,1H3/b5-3+/t16-,17-,19+,20-,21-,22+,23-,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLNDGETZUXLFQJ-GEIFZCKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1C(C=C2COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@@H]([C@@H]2[C@H]1[C@@H](C=C2COC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83348-22-5 | |

| Record name | 10-Caffeoyldeacetyldaphylloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083348225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Botanical Sourcing and Phytochemical Context

Identified Plant Families and Species Containing 10-O-Caffeoyl-6-epiferetoside

This compound has been isolated from plants belonging to the Rubiaceae and Scrophulariaceae families. nih.govnih.gov These families are known for producing a rich variety of iridoid compounds.

| Plant Family | Species Name | Common Name |

| Rubiaceae | Gardenia jasminoides Ellis iosrjournals.orgtandfonline.com | Cape Jasmine, Gardenia |

| Scrophulariaceae | Buddleja asiatica Lour. mdpi.comnih.gov | Butterfly Bush |

Gardenia jasminoides, a member of the Rubiaceae family, is a well-documented source of this compound, where it is found in the fruits. iosrjournals.orgtandfonline.com Similarly, it has been identified in Buddleja asiatica, which belongs to the Scrophulariaceae family. mdpi.comnih.gov While other families like Verbenaceae and Lamiaceae are known producers of iridoids, the presence of this compound in these families has not been definitively established in the reviewed literature. nih.govmdpi.comoup.com

Biosynthetic Considerations of this compound within Iridoid Pathways

Iridoids are monoterpenoids characterized by a cyclopentane (B165970) ring fused to a six-membered oxygen-containing ring. nih.gov Their biosynthesis is a complex process that begins with the universal terpene precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), which are used to form geranyl pyrophosphate (GPP). nih.gov

The formation of the core iridoid structure proceeds through several key steps. Geraniol, formed from GPP, is hydroxylated and then oxidized to form 8-oxogeranial. nih.gov A key enzyme, iridoid synthase (ISY), then catalyzes the reductive cyclization of 8-oxogeranial to form the iridoid scaffold. nih.govbg.ac.rs This core structure can then undergo a variety of modifications, including glycosylation, oxidation, and acylation, leading to the vast diversity of iridoid compounds. scielo.br

The biosynthesis of this compound involves the attachment of a caffeoyl group to the C-10 position of the iridoid glycoside, 6-epiferetoside. This acylation step is catalyzed by a specific acyltransferase, likely a caffeoyltransferase enzyme, which facilitates the esterification of the hydroxyl group at the C-10 position with caffeic acid. researchgate.netmdpi.com The caffeic acid itself is synthesized via the shikimic acid pathway. researchgate.net

Co-occurrence and Isolation of Related Phytochemicals from Natural Sources

The extraction and isolation of this compound from its natural sources typically yields a variety of other phytochemicals. The specific compounds that co-occur depend on the plant species.

In the fruits of Gardenia jasminoides, a complex mixture of compounds has been identified alongside this compound. A comprehensive analysis revealed the presence of numerous other iridoids, as well as flavonoids and organic acids. iosrjournals.orgnih.gov

| Phytochemical Class | Examples found in Gardenia jasminoides |

| Iridoids | Geniposide, Gardenoside, Geniposidic acid jfda-online.com |

| Flavonoids | Rutin, Quercetin iosrjournals.org |

| Organic Acids | Chlorogenic acid jfda-online.com |

| Carotenoids | Crocin jfda-online.com |

From the flowering parts of Buddleja asiatica, a diverse array of compounds has been isolated along with this compound. These include other iridoid glucosides, phenylpropanoid glycosides, flavonoids, and triterpene saponins. nih.gov

| Phytochemical Class | Examples found in Buddleja asiatica |

| Iridoid Glucosides | Methyl catalpol, Catalpol, Aucubin nih.gov |

| Phenylpropanoids | Isoacteoside, Acteoside nih.gov |

| Flavonoids | Diosmin, Linarin nih.gov |

| Triterpene Saponins | Mimengoside A nih.gov |

| Steroids | Beta-sitosterol, Stigmasterol nih.gov |

The co-isolation of these compounds highlights the rich and varied chemical profile of the plants that produce this compound.

Synthetic and Semi Synthetic Methodologies for Structural Exploration

Chemical Synthesis Approaches for 10-O-Caffeoyl-6-epiferetoside and its Analogs

The total synthesis of this compound, an iridoid glycoside ester, presents significant challenges due to its dense stereochemistry, sensitive functional groups, and the glycosidic linkage. While a direct total synthesis of this specific molecule has not been prominently detailed in the literature, a strategy can be devised based on established methods for constructing related iridoid glycosides and caffeic acid esters. acs.orgjst.go.jp

A convergent synthetic plan would involve three primary stages:

Synthesis of the Iridoid Aglycone Core: The synthesis of the iridoid skeleton, such as a 6-epiferetoside aglycone precursor, is the most complex step. Bio-inspired approaches often mimic the natural cyclization of precursors like 8-oxogeranial. wikipedia.org Key reactions typically include stereoselective reductions, cycloadditions, and lactonizations to build the cis-fused cyclopentanopyran ring system.

Glycosylation: Once the aglycone is prepared, a glycosyl donor (e.g., a protected glucose derivative) is coupled to the C1-hydroxyl group. This step requires careful control of stereochemistry to form the desired β-glycosidic bond.

Esterification: The final step involves the selective acylation of the C10-hydroxyl group of the iridoid glycoside with a protected caffeic acid derivative. This is typically achieved using standard coupling reagents, followed by the removal of all protecting groups to yield the final natural product.

The synthesis of analogs can be achieved by modifying this general route. For instance, different phenolic acids can be used in the final esterification step, or alternative sugars can be employed during glycosylation. nih.gov The synthesis of oligomeric iridoid glycosides has been achieved through sequential condensation reactions of monomer units, a strategy that could be adapted to create more complex analogs. acs.orgjst.go.jp

Table 1: Hypothetical Convergent Synthesis Strategy

| Stage | Key Transformation | Description | Potential Challenges |

| 1. Aglycone Synthesis | Iridoid Cyclization | Stereoselective cyclization of a linear monoterpene precursor (e.g., derivative of 8-oxogeranial) to form the bicyclic core. | Controlling multiple stereocenters; achieving high yields in the key cyclization step. |

| 2. Glycosylation | Schmidt or Koenigs-Knorr Glycosylation | Coupling of the iridoid aglycone with a protected glucose donor (e.g., glucosyl trichloroacetimidate) to form the β-glycosidic bond. | Ensuring high stereoselectivity for the β-anomer; optimizing reaction conditions to avoid decomposition of the sensitive aglycone. |

| 3. Acylation & Deprotection | Esterification | Coupling of the iridoid glycoside with a protected caffeic acid derivative at the C10-hydroxyl group using DCC/DMAP or similar reagents. | Achieving regioselectivity for the C10-hydroxyl over other hydroxyl groups on the sugar moiety; clean removal of all protecting groups without affecting the ester or glycosidic bonds. |

Design and Derivatization Strategies for Novel Analogs and Derivatives

The design of novel analogs of this compound is guided by structure-activity relationship (SAR) studies, which aim to identify the structural features crucial for biological activity. researchgate.net Derivatization allows for the systematic modification of the parent molecule to probe these relationships and potentially enhance desired properties. mdpi.com

Key derivatization strategies include:

Modification of the Caffeoyl Moiety: The phenolic acid portion is a prime target for modification. This includes altering the number and position of hydroxyl groups on the aromatic ring, which can significantly impact antioxidant potential and interactions with biological targets. The ester linkage can be swapped for an amide or ether, or the entire caffeoyl group can be replaced with other substituted cinnamic acids (e.g., ferulic acid, p-coumaric acid) or benzoic acids (e.g., gallic acid). frontiersin.org

Alterations to the Iridoid Core: The iridoid skeleton offers numerous positions for modification. The oxidation state of various carbons can be altered, such as converting hydroxyl groups to ketones. mdpi.com The stereochemistry at specific centers could also be inverted to probe the spatial requirements of biological targets.

Glycosidic Modifications: The glucose unit can be replaced with other monosaccharides to investigate the role of the sugar in solubility and transport. Furthermore, the free hydroxyl groups on the glucose can be acylated or etherified to increase lipophilicity. mdpi.com

These strategies aim to create a library of compounds with varied physicochemical properties (e.g., lipophilicity, hydrogen bonding capacity) to optimize biological activity and understand the mechanism of action. frontiersin.orgnih.gov

Table 2: Design Strategies for Novel Analogs

| Modification Site | Type of Derivatization | Rationale / Desired Outcome | Example Analog |

| Caffeoyl Group | Change Hydroxylation Pattern | Modulate antioxidant activity and receptor binding. | 10-O-Feruloyl-6-epiferetoside |

| Caffeoyl Group | Vary Ester Chain | Alter lipophilicity and cell permeability. | 10-O-(Caffeoyl Propyl Ester)-6-epiferetoside |

| Iridoid Core (C7) | Oxidation of Hydroxyl | Investigate the role of the C7 hydroxyl group in activity. mdpi.com | 7-Oxo-10-O-caffeoyl-6-epiferetoside |

| Glycoside | Replace Glucose with Rhamnose | Probe the importance of the sugar moiety for biological interactions. | This compound (rhamnose variant) |

Chemoenzymatic and Biosynthetic Engineering Approaches for Structural Diversification

To overcome the complexities of total chemical synthesis and to access novel structures, chemoenzymatic and biosynthetic engineering methods are powerful alternatives. nih.gov

Chemoenzymatic Synthesis combines the efficiency of chemical synthesis for creating core scaffolds with the high selectivity of enzymatic transformations for specific modifications. nih.govrsc.org A practical chemoenzymatic route to this compound analogs could involve:

Chemical synthesis of the 6-epiferetoside iridoid glycoside.

Enzymatic acylation using an acyltransferase to attach caffeic acid or other phenolic acids. This avoids the need for extensive protection-deprotection schemes required in purely chemical methods.

Enzymes such as laccases or peroxidases from fungal secretomes can be used to generate diverse phenolic acid dimers and oligomers from precursors like caffeic and ferulic acid. frontiersin.org These novel acyl donors could then be attached to the iridoid core, greatly expanding the accessible chemical space.

Biosynthetic Engineering involves manipulating the metabolic pathways of plants or microorganisms to produce target compounds or novel derivatives. nih.govtandfonline.comnih.gov The biosynthesis of iridoids begins with geranyl diphosphate (B83284) (GPP) from the mevalonate (B85504) (MVA) or methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comslu.se Key enzymes like iridoid synthase (ISY) are responsible for the crucial cyclization step. wikipedia.orgresearchgate.netnih.gov The caffeoyl moiety is derived from the phenylpropanoid pathway.

Structural diversification can be achieved by:

Metabolic Engineering: Overexpressing rate-limiting enzymes (e.g., ISY) in the native plant or a heterologous host (like yeast or E. coli) to increase the yield of the iridoid scaffold. nih.govnih.gov

Pathway Reconstruction: Assembling the entire biosynthetic pathway in a microbial host to enable large-scale, fermentative production.

Enzyme Engineering: Using mutant enzymes with altered substrate specificities. For example, an engineered acyltransferase could accept a wider range of phenolic acids, leading to the production of a library of novel esters in vivo. nih.gov Similarly, engineered O-methyltransferases could modify the hydroxylation pattern of the caffeoyl group. nih.gov

These biotechnological approaches hold promise for the sustainable and scalable production of this compound and its analogs for further research. nih.govtandfonline.com

Table 3: Key Enzymes for Biosynthetic Engineering

| Enzyme | Pathway | Function | Engineering Application |

| Iridoid Synthase (ISY) | Iridoid Biosynthesis | Catalyzes the key cyclization of 8-oxogeranial to form the iridoid skeleton. nih.gov | Overexpression to increase iridoid core production; use of homologs for structural variation. |

| Glycosyltransferase (GT) | Iridoid Biosynthesis | Attaches a sugar moiety (e.g., glucose) to the iridoid aglycone. | Use of GTs with different sugar donor specificities to create novel glycosides. |

| Acyltransferase (AT) | Phenylpropanoid/Iridoid Finishing | Transfers an acyl group (e.g., caffeoyl-CoA) to a hydroxyl on the iridoid/sugar. | Engineering for broader substrate acceptance to generate a library of ester analogs. |

| Caffeoyl-CoA O-methyltransferase (CCoAOMT) | Phenylpropanoid Biosynthesis | Methylates hydroxyl groups on the caffeoyl-CoA precursor. nih.gov | Modulating its activity to produce different phenolic acid precursors (e.g., feruloyl-CoA). |

Biological Activities and Mechanistic Elucidation

Antioxidant Mechanisms of 10-O-Caffeoyl-6-epiferetoside

The antioxidant effects of this compound are a cornerstone of its biological profile. It operates through various mechanisms, from direct interaction with reactive oxygen species (ROS) to the upregulation of endogenous cellular defense systems.

In Vitro Radical Scavenging Assays

In vitro assays are fundamental for quantifying the direct antioxidant capacity of a compound. The most common methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. In these tests, an antioxidant molecule donates a hydrogen atom or an electron to the stable radical (DPPH• or ABTS•+), neutralizing it and causing a measurable color change. researchgate.netnih.gov

While specific DPPH or ABTS assay data for this compound is not extensively documented, the activity of the broader class of caffeoyl derivatives is well-established. Research shows a strong correlation between the number of caffeoyl groups and antioxidant potency. scirp.org For instance, dicaffeoylquinic and tricaffeoylquinic acids, which feature similar caffeoyl moieties, exhibit potent radical scavenging activity, often superior to that of Vitamin C. scirp.orgnih.gov Studies on other caffeoyl phenylpropanoid glycosides isolated from Jasminum nervosum also demonstrated significant DPPH scavenging. nih.gov This suggests that the caffeoyl portion of this compound is the primary contributor to its radical-scavenging ability.

Table 1: Radical Scavenging Activity of Related Caffeoyl Compounds

| Compound | Assay | Scavenging Activity (EC₅₀ or IC₅₀) | Source |

| 3,5-Dicaffeoylquinic Acid | DPPH | 7.62 µmol/L | scirp.org |

| Chicoric Acid (Dicaffeoyltartaric acid) | DPPH | 8.24 µmol/L | scirp.org |

| Vitamin C (Ascorbic Acid) | DPPH | 15.66 µmol/L | scirp.org |

| Jasnervoside A | DPPH | IC₅₀ = 11.23 µM | nih.gov |

| Jasnervoside B | DPPH | IC₅₀ = 9.89 µM | nih.gov |

This table presents data for structurally related compounds to illustrate the expected antioxidant potential of a caffeoyl derivative. EC₅₀/IC₅₀ is the concentration required to scavenge 50% of the radicals.

Cellular Antioxidant Protection Studies

Beyond chemical assays, cellular models provide more biologically relevant insights into a compound's protective effects. These studies typically involve exposing cultured cells (like fibroblasts or keratinocytes) to an oxidative stressor, such as hydrogen peroxide (H₂O₂), and measuring the ability of the compound to preserve cell viability. mdpi.com

Molecular Mechanisms of Action in Antioxidative Pathways (e.g., Electron-Transfer, H⁺-Transfer, Fe²⁺-Chelating, Nrf2/HO-1 Pathway Activation, Redox Balance Modulation)

The antioxidant activity of this compound is multifaceted, involving both direct and indirect mechanisms.

Direct Mechanisms: The caffeoyl moiety, with its catechol (dihydroxybenzene) ring, is key to its direct antioxidant action. It can neutralize free radicals through several mechanisms:

Electron Transfer (ET) and Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on the catechol ring can readily donate a hydrogen atom (HAT) or an electron (ET) to stabilize reactive oxygen species. nih.govnih.gov

Fe²⁺-Chelating: The catechol structure can chelate metal ions like ferrous iron (Fe²⁺). This is a crucial preventive mechanism, as it blocks the Fenton reaction, where Fe²⁺ catalyzes the conversion of H₂O₂ into the highly destructive hydroxyl radical. nih.govnih.gov

Indirect Mechanisms (Nrf2/HO-1 Pathway Activation): A major mechanism for cellular defense against oxidative stress is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway. nih.govnih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Keap1. nih.gov Oxidative or electrophilic stress causes Nrf2 to be released from Keap1, allowing it to move to the nucleus. nih.gov There, it binds to the ARE in the promoter region of various genes, triggering the production of a suite of protective proteins, including:

Heme oxygenase-1 (HO-1): An enzyme that breaks down pro-oxidant heme into biliverdin (B22007) (which is further reduced to the antioxidant bilirubin), carbon monoxide, and free iron. researchgate.net

NAD(P)H: quinone oxidoreductase 1 (NQO1): A detoxifying enzyme. researchgate.net

Studies on related compounds strongly suggest that this compound likely activates this pathway. Genipin, from Gardenia, has been shown to protect against colitis by increasing the expression of Nrf2 and HO-1. researchgate.net Furthermore, caffeic acid phenethyl ester (CAPE), which also contains a caffeoyl group, ameliorates colonic inflammation by activating the Nrf2 pathway in the inflamed tissue. mdpi.com This evidence points to Nrf2/HO-1 activation as a probable and significant indirect antioxidant mechanism for this compound.

Anti-Inflammatory Effects and Signaling Pathway Modulation

Inflammation and oxidative stress are intricately linked, and compounds with dual activity are of significant therapeutic interest. This compound demonstrates anti-inflammatory potential by intervening in key inflammatory cascades.

In Vitro Anti-Inflammatory Models and Cellular Systems

The standard model to study in vitro anti-inflammatory effects involves using immune cells, most commonly the murine macrophage cell line RAW 264.7. These cells are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls, which mimics an inflammatory response by inducing the production of various pro-inflammatory mediators. rsc.orgresearchgate.net The ability of a test compound to inhibit the production of these mediators is a key indicator of its anti-inflammatory activity.

Inhibition of Pro-inflammatory Mediators (e.g., Cytokines, Enzymes, Reactive Nitrogen Species)

Research on iridoids and caffeoyl derivatives from Gardenia and other plants has consistently shown potent inhibition of major pro-inflammatory molecules.

Reactive Nitrogen Species (RNS) and Enzymes: During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated, producing large amounts of nitric oxide (NO), a key inflammatory mediator. frontiersin.org Many iridoid and secoiridoid glycosides are effective inhibitors of NO production. nih.govnih.gov Geniposide, the major iridoid in Gardenia, markedly inhibits LPS-induced NO production in microglial cells. mdpi.com This inhibition of NO is a direct consequence of suppressing iNOS expression.

Pro-inflammatory Cytokines: Cytokines are signaling proteins that orchestrate the inflammatory response. Key pro-inflammatory cytokines include tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). frontiersin.org Overproduction of these molecules is a hallmark of chronic inflammatory diseases. Studies on Gardenia jasminoides extracts and its isolated compounds show a profound ability to suppress these cytokines. Geniposide significantly inhibits the LPS-induced production of TNF-α, IL-6, and IL-1β in both macrophage cell cultures and animal models. mdpi.comrsc.org Similarly, caffeoylquinic acid derivatives have been shown to largely inhibit the excessive production of TNF-α and IL-1β in rats. nih.gov This activity is often mediated by the inhibition of upstream signaling pathways like NF-κB and MAPK, which are master regulators of inflammatory gene expression. researchgate.netmdpi.com

Table 2: Inhibition of Pro-Inflammatory Mediators by Related Compounds

| Compound/Extract | Cell/Animal Model | Mediator Inhibited | Result | Source |

| Geniposide | LPS-stimulated mouse macrophages | TNF-α, IL-6, IL-1β | Markedly inhibited production | rsc.org |

| Gardenia jasminoides Extract | LPS-stimulated human RPE cells | TNF-α, IL-6, IL-1β | Significantly decreased expression | mdpi.com |

| 3,4,5-O-Tricaffeoylquinic Acid | Carrageenan-induced rat model | TNF-α | Reduced to 8.44 pg/mL (vs. 52.91 pg/mL for indomethacin) | nih.gov |

| 3,4,5-O-Tricaffeoylquinic Acid | Carrageenan-induced rat model | IL-1β | Reduced to 5.83 pg/mL | nih.gov |

| Secoiridoid Glycosides | LPS-activated BV-2 microglial cells | Nitric Oxide (NO) | IC₅₀ values ranging from 5.45 to 14.62 µM | nih.gov |

This table provides data on the anti-inflammatory effects of compounds structurally and functionally related to this compound.

Other Investigated Biological Activities

Beyond its role in inflammation, research into this compound and related iridoid compounds has explored a variety of other potential therapeutic applications.

Iridoids as a class are recognized for their neuroprotective effects. The mechanism often involves antioxidant activities, such as reducing intracellular reactive oxygen species (ROS) and enhancing the activity of antioxidant enzymes. For instance, a related compound, Caffeic Acid Phenethyl Ester (CAPE), has demonstrated neuroprotective effects by increasing cell viability and diminishing the generation of free radicals in neuronal cell cultures. nih.gov It was also found to inhibit caspase-3 expression and the release of cytochrome c from mitochondria, key events in apoptosis. nih.gov

The antimicrobial properties of iridoids and polyphenolic compounds have been a subject of scientific inquiry. all-chemistry.comnih.gov Iridoid glycosides isolated from various plant sources have demonstrated high bacteriostatic activity. Polyphenols, a broad category that includes the caffeoyl moiety of the subject compound, are known to possess antibacterial and antifungal properties against a wide range of microorganisms. nih.gov

The protective effects of iridoids on the liver have been documented. These compounds have shown protective activity against liver damage induced by various toxins. Specifically, secoiridoid glycosides, which are structurally related to iridoids, also exhibit hepatoprotective effects. all-chemistry.com

The potential of iridoids as anticancer agents has been explored, with mechanisms often involving the induction of tumor cell apoptosis. all-chemistry.com For example, a structurally similar compound, 2-O-caffeoyl alphitolic acid, exhibited concentration-dependent anticancer activities against human colorectal cancer cells by inducing the expression of apoptotic genes like BAX and TP53. nih.gov Other related triterpenoids have shown potent antitumor activities by inhibiting tumor growth and triggering apoptosis. mdpi.com

The influence of iridoid compounds on cellular metabolism represents an emerging area of research. Cellular metabolic processes encompass the chemical reactions and pathways by which cells transform chemical substances. While direct studies on this compound's effect on ATP production are not detailed in the provided context, related compounds have been shown to influence mitochondrial metabolism, which is central to ATP synthesis. For example, some ω-6 polyunsaturated fatty acids can trigger changes in mitochondrial metabolism associated with apoptosis in cancer cells. nih.gov

Table 2: Summary of Other Investigated Biological Activities

| Biological Activity | Research Findings on Iridoids and Related Compounds |

|---|---|

| Neuroprotective | Iridoids exhibit neuroprotective effects, potentially through antioxidant and anti-apoptotic mechanisms. nih.gov |

| Antimicrobial | Iridoid glycosides and polyphenols show activity against bacteria and fungi. nih.gov |

| Hepatoprotective | Iridoids and secoiridoids demonstrate protective effects against toxin-induced liver damage. all-chemistry.com |

| Anticancer | Iridoids and related compounds can induce apoptosis and inhibit the growth and invasion of cancer cells. nih.govmdpi.com |

| Metabolic Modulation | Related compounds can influence mitochondrial metabolism, a key component of cellular energy production. nih.gov |

Structure Activity Relationship Sar Studies

Influence of Caffeoyl Moieties on Biological Efficacy

The caffeoyl moiety, an esterified derivative of caffeic acid, is a critical determinant of the biological efficacy of 10-O-Caffeoyl-6-epiferetoside. This phenolic group is frequently associated with significant antioxidant and anti-inflammatory properties. frontiersin.orgnih.gov The presence of the two hydroxyl groups on the phenyl ring of the caffeoyl group is particularly important for its ability to neutralize harmful free radicals and protect cells from oxidative damage.

Research on related glycosides has demonstrated the profound impact of this moiety. For instance, studies on similar natural compounds have shown that those containing a 3,4-dihydroxyphenylethyl alcohol moiety (structurally related to the caffeoyl group) exhibit remarkably enhanced anti-inflammatory effects compared to analogous structures lacking this feature. researchgate.net The diagnostic ions at m/z 179 and 161 in mass spectrometry analysis are characteristic indicators of the caffeoyl moiety, confirming its presence during structural elucidation. nih.gov The removal or modification of this group often leads to a significant reduction or alteration of the compound's bioactivity, highlighting its essential role.

Table 1: Comparative Bioactivity Attributed to the Caffeoyl Moiety

| Structural Feature | Associated Biological Activity | Supporting Evidence |

|---|---|---|

| Iridoid Glycoside with Caffeoyl Moiety | Potent Antioxidant, Anti-inflammatory | The caffeoyl group's phenolic structure is a known scavenger of free radicals. frontiersin.org |

| Iridoid Glycoside without Caffeoyl Moiety | Base activity of the iridoid core remains, but specific antioxidant/anti-inflammatory efficacy is reduced. | Studies on related compounds show diminished anti-inflammatory effects without the dihydroxylphenyl moiety. researchgate.net |

Contribution of the Iridoid Core Structure to Bioactivity

The foundation of this compound is its iridoid core. Iridoids are a class of monoterpenoids characterized by a cis-fused cyclopentane-pyran skeleton. all-chemistry.com This core structure is not merely a scaffold for the caffeoyl group but is itself a source of significant biological activity. nih.gov The iridoid skeleton is considered a "privileged structure" in medicinal chemistry, as it is found in numerous natural products with a wide array of pharmacological effects. all-chemistry.com

Iridoids as a class are known to possess anti-inflammatory, antimicrobial, hepatoprotective, and neuroprotective properties. all-chemistry.comnih.gov They often function as defense compounds in plants against herbivores and pathogens. all-chemistry.com The bioactivity of the iridoid core is influenced by the substituents at various positions. In this compound, the core provides the correct three-dimensional framework to position the caffeoyl group and the glycosidic bond for optimal interaction with biological targets. nih.gov

Table 2: Biological Activities Associated with the General Iridoid Skeleton

| Biological Activity | Description |

|---|---|

| Anti-inflammatory | Iridoid-enriched extracts have demonstrated significant anti-inflammatory activity. frontiersin.org |

| Antimicrobial & Antiviral | The core structure contributes to defense against various pathogens. nih.govall-chemistry.com |

| Hepatoprotective | Iridoids have shown protective effects on liver cells against toxins. |

| Neuroprotective | Mechanisms include reducing oxidative stress in neuronal cells. nih.gov |

| Antioxidant | The core structure contributes to the overall antioxidant capacity of the molecule. frontiersin.org |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a crucial factor governing the interaction between a compound and its biological targets. For this compound, specific stereochemical features are critical to its bioactivity. The designation "6-epi" indicates a particular spatial orientation of the substituent at the C-6 position on the iridoid core. Even minor changes in the stereochemistry at this or other chiral centers can dramatically alter the molecule's ability to bind to enzymes or receptors, thereby affecting its efficacy. nih.gov

Table 3: Conceptual Impact of Stereochemistry on Bioactivity

| Stereoisomer | Conceptual Biological Potency | Rationale |

|---|---|---|

| Natural Configuration (e.g., 6-epi) | High | The specific 3D shape allows for optimal binding to the biological target. |

| Altered Stereoisomer (e.g., 6-normal) | Low or Inactive | A different 3D shape results in a poor fit with the target, reducing or eliminating the biological effect. nih.gov |

Computational and In Silico Approaches for SAR Elucidation

Modern drug discovery heavily relies on computational, or in silico, methods to predict and explain the structure-activity relationships of chemical compounds. nih.gov These approaches are invaluable for understanding how a molecule like this compound functions at a molecular level.

Molecular docking simulations can predict how the compound binds to the active site of specific proteins, such as enzymes or receptors involved in inflammation or oxidative stress. nih.gov These models can reveal key interactions, like hydrogen bonds formed by the caffeoyl group's hydroxyls, that stabilize the compound-protein complex.

Quantitative Structure-Activity Relationship (QSAR) studies use statistical models to correlate variations in the chemical structure of a series of compounds with changes in their biological activity. mdpi.commdpi.com For iridoids, QSAR could be used to determine how modifications to the caffeoyl group or the iridoid core quantitatively affect its antioxidant potency.

Other tools, such as the Prediction of Activity Spectra for Substances (PASS) program, analyze a compound's structure to predict a wide range of potential biological activities based on SAR data from vast chemical libraries. nih.gov In silico ADME (absorption, distribution, metabolism, and excretion) models are also used to evaluate the drug-like properties of a compound, providing a comprehensive profile of its potential as a therapeutic agent. nih.gov

Table 4: Overview of Computational Approaches in SAR Studies

| Computational Method | Application in SAR Elucidation | Reference |

|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a compound to a protein target. | nih.gov |

| QSAR | Correlates chemical structure with biological activity to guide the design of more potent analogs. | mdpi.commdpi.com |

| PASS Analysis | Predicts the likely biological activity spectrum of a compound based on its structure. | nih.gov |

| ADME Prediction | Assesses the pharmacokinetic properties (e.g., absorption, metabolism) of a molecule. | nih.gov |

Advanced Analytical Methodologies for Quantification and Characterization

Chromatographic Techniques for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary techniques for the quantitative analysis of iridoid glycosides like 10-O-Caffeoyl-6-epiferetoside from complex matrices. nih.govnih.gov These methods offer excellent separation and quantification of chemical compounds. nih.gov UPLC, an evolution of HPLC, utilizes smaller particle-packed columns (typically under 2 μm), which allows for faster analysis times and improved resolution. nih.govnih.gov

The choice of chromatographic conditions is critical for achieving optimal separation. Reversed-phase columns, particularly C18, are most commonly employed. mdpi.comnih.govredalyc.org Gradient elution is typically necessary to resolve the wide range of polarity present in plant extracts. The mobile phase often consists of a mixture of an aqueous solvent (frequently with a modifier like formic or acetic acid to improve peak shape) and an organic solvent, most commonly acetonitrile. nih.govmdpi.com Detection is usually performed using a photodiode array (PDA) or UV detector, as the caffeoyl moiety in the structure provides a strong UV absorbance, typically around 325-330 nm. nih.govnih.gov For instance, in the analysis of Lamiophlomis rotata, the detection wavelength was set at 238 nm for quantifying iridoid glycosides. rsc.org

The following table summarizes typical chromatographic conditions used for the analysis of iridoid glycosides in various studies.

Table 1. Examples of Chromatographic Conditions for Iridoid Glycoside Analysis

| Technique | Column | Mobile Phase | Flow Rate | Detection Wavelength | Reference |

|---|---|---|---|---|---|

| UPLC-MS/MS | Waters Cortecs UPLC C18 (50 × 2.1 mm, 1.6 μm) | A: Water-0.1% formic acid B: Acetonitrile | Not Specified | MS Detection | mdpi.com |

| UPLC-PDA | ACQUITY UPLC BEH Shield RP18 (2.1 mm × 100 mm, 1.7 μm) | A: 0.1% formic acid solution B: Acetonitrile | 0.3 mL/min | 237 nm | nih.gov |

| HPLC-PAD | Not Specified | A: Acetonitrile B: Deionized water (acetic acid adjusted to pH 5.50) | 1.0 mL/min | 238 nm | rsc.org |

| HPLC | C18 Purospher Star (150 × 4.6 mm, 5 µm) | A: 1% phosphoric acid B: Acetonitrile | 0.6 mL/min | 280 nm | redalyc.org |

Spectroscopic and Spectrometric Characterization Methodologies for Derivatives and Metabolites

Mass spectrometry (MS), particularly when coupled with chromatographic systems (LC-MS), is an indispensable tool for the structural characterization of this compound, its derivatives, and metabolites. nih.gov High-resolution mass spectrometry, such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which aids in determining the elemental composition of the parent compound and its fragments. nih.gov

Tandem mass spectrometry (MS/MS) experiments are crucial for structural elucidation. In negative ionization mode, iridoid glycosides containing a caffeoyl group characteristically lose a caffeic acid unit (162 Da). nih.govnih.gov Further fragmentation can involve the loss of the glucose unit (another 162 Da) and successive losses of water (H₂O) or carbon monoxide (CO). nih.gov For example, analysis of metabolites in rat plasma after administration of Paederia scandens extracts, which contain iridoid glycosides, showed that deglycosylation followed by glucuronidation was a major metabolic pathway. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for unambiguous structure determination, although it is less commonly used for online metabolite identification due to lower sensitivity compared to MS. frontiersin.org ¹H-NMR and ¹³C-NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. fabad.org.tr For iridoids with a caffeoyl moiety, characteristic signals appear in the aromatic region of the ¹H-NMR spectrum. researchgate.net

The table below outlines common mass spectrometric fragmentation patterns observed for caffeoyl-containing iridoid glycosides.

Table 2. Typical Mass Spectrometry Fragmentation of Caffeoyl Iridoid Glycosides

| Parent Ion | Fragmentation Event | Resulting Fragment Ion (m/z) | Significance |

|---|---|---|---|

| [M-H]⁻ | Loss of caffeoyl group | [M-H-162]⁻ | Characteristic of caffeoyl esters. nih.govnih.gov |

| [M-H]⁻ | Loss of glucose unit | [M-H-162]⁻ | Indicates a glycoside structure. nih.gov |

| [M-H-Caffeoyl]⁻ | Loss of glucose unit | [M-H-Caffeoyl-Glc]⁻ | Confirms the presence of both moieties. frontiersin.org |

| Caffeoyl moiety | Decarboxylation | [Caffeoyl-H-CO₂]⁻ (m/z 135) | Characteristic fragment of caffeic acid. frontiersin.org |

Method Validation and Quality Assurance in Analytical Research

To ensure that the quantitative data are reliable, the analytical method must be thoroughly validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). redalyc.orgich.org Method validation is essential for quality control in both research and commercial applications of herbal products. frontiersin.orghilarispublisher.com A full validation protocol assesses several key performance characteristics. europa.eu

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by a regression analysis, with a high coefficient of determination (r²) being indicative of good linearity. ich.org Studies often report r² values greater than 0.999 for the calibration curves of iridoid glycosides. rsc.orgnih.gov

Precision: This measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). ich.org For the analysis of iridoids, RSD values are often required to be less than 5%. nih.govrsc.org

Accuracy: This assesses the closeness of the mean of a set of results to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte. ich.org Recoveries for iridoid glycoside quantification are generally expected to be within the range of 95-105%. rsc.org

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ich.org These values indicate the sensitivity of the method. For UPLC-MS/MS methods, LOQs can be in the low ng/mL range. mdpi.combohrium.com

Specificity/Selectivity: This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org

Robustness: This measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. redalyc.org

The following table presents typical validation parameters from studies involving the quantification of iridoid glycosides.

Table 3. Summary of Method Validation Parameters for Iridoid Glycoside Analysis

| Parameter | Typical Acceptance Criteria/Range | Reference |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | bohrium.com |

| Intra-day Precision (RSD) | < 3.21% | bohrium.com |

| Inter-day Precision (RSD) | < 12.49% | bohrium.com |

| Accuracy (Recovery) | 90.95–113.59% | bohrium.com |

| Stability (RSD) | < 10.99% (within 12h) | bohrium.com |

| LOD | 0.03–4.99 ng/mL | mdpi.com |

| LOQ | 0.16–14.87 ng/mL | mdpi.com |

Future Research Trajectories and Translational Implications

Identification of Novel Molecular Targets and Mechanistic Pathways

A critical area of future research will be the precise identification of the molecular targets and signaling pathways modulated by 10-O-Caffeoyl-6-epiferetoside. While iridoids, in general, are known to influence various cellular processes, the specific mechanisms of this particular compound are not yet fully understood. all-chemistry.comchemfaces.com Research on related iridoids, such as Geniposide, has revealed interactions with pathways like the Toll-like receptor 4 (TLR4) signaling cascade, NF-κB signaling, and pathways involved in neuroinflammation and diabetic complications. chemfaces.com Future studies on this compound will likely focus on its potential anti-inflammatory, antioxidant, and neuroprotective effects, aiming to delineate the specific proteins and signaling cascades it interacts with.

Biosynthetic Pathway Elucidation and Metabolic Engineering Strategies for Enhanced Production

Iridoids are biosynthesized from 8-oxogeranial via the monoterpenoid branch of the isopentenyl diphosphate (B83284) pathway. all-chemistry.com A key objective for future research is to fully elucidate the specific enzymatic steps involved in the biosynthesis of this compound in Gardenia jasminoides. Understanding this pathway is crucial for developing metabolic engineering strategies to enhance its production.

Metabolic engineering in microbial systems, such as Escherichia coli and Saccharomyces cerevisiae, has emerged as a powerful tool for the sustainable production of valuable natural products. rsc.orgbohrium.com By introducing and optimizing the relevant biosynthetic genes from the plant into a microbial host, it is possible to achieve higher yields and a more controlled production process. rsc.orgnih.govmdpi.com This approach has been successfully applied to other complex molecules, including other terpenoids and flavonoids, and holds significant promise for the large-scale production of this compound. bohrium.comnih.gov

Rational Design and Optimization of Analogs for Specific Bioactivities

With a deeper understanding of its molecular targets and structure-activity relationships, researchers can embark on the rational design and synthesis of novel analogs of this compound. The goal of this medicinal chemistry approach is to create derivatives with improved potency, selectivity, and pharmacokinetic properties for specific therapeutic applications. By modifying the core iridoid structure or the caffeoyl moiety, it may be possible to enhance desired bioactivities while minimizing potential off-target effects. This strategy allows for the fine-tuning of the compound's pharmacological profile to address specific diseases.

Comparative Pharmacological Studies with Related Natural Compounds

To better understand the unique therapeutic potential of this compound, comparative pharmacological studies with other structurally related iridoids are essential. Such studies would involve a head-to-head comparison of their effects on various biological targets and in different disease models.

Table 1: Related Iridoid Glycosides for Comparative Studies

| Compound Name | Plant Source (Example) | Potential for Comparison |

|---|---|---|

| Geniposide | Gardenia jasminoides | Shares a common plant source and iridoid core, but lacks the caffeoyl group. chemfaces.com |

| Feretoside | Morinda officinalis | Differs in the acyl group attached to the iridoid core. chemfaces.com |

By systematically comparing the pharmacological activities of these and other related compounds, researchers can identify the specific structural features responsible for the unique biological profile of this compound. This knowledge will be invaluable for guiding future drug development efforts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.